![molecular formula C27H28N2OS B4930820 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4930820.png)
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide
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Overview
Description
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide, commonly known as ADTA, is a chemical compound that has gained significant attention in the scientific community for its potential applications in various fields. ADTA is a thiazole-based compound that is structurally similar to other compounds such as thioflavin T and Congo red.
Mechanism of Action
The mechanism of action of ADTA is not fully understood, but it is believed to involve the interaction of the thiazole moiety with the target molecule. In the case of amyloid fibrils, ADTA has been shown to bind selectively to the beta-amyloid peptide and inhibit its aggregation. In the case of cancer cells, ADTA has been shown to induce apoptosis and inhibit cell proliferation.
Biochemical and Physiological Effects
ADTA has been shown to have several biochemical and physiological effects. In vitro studies have shown that ADTA can induce apoptosis in cancer cells and inhibit the growth of bacteria and viruses. In vivo studies have shown that ADTA can reduce tumor growth and improve survival rates in animal models. ADTA has also been shown to have low toxicity and good biocompatibility.
Advantages and Limitations for Lab Experiments
ADTA has several advantages for lab experiments, including its high purity, low toxicity, and good biocompatibility. However, ADTA is a relatively new compound, and more research is needed to fully understand its properties and potential applications. The synthesis method of ADTA is also complex and requires expertise in organic chemistry.
Future Directions
There are several future directions for the research and development of ADTA. One potential direction is the synthesis of ADTA derivatives with improved properties such as increased selectivity and potency. Another direction is the application of ADTA in the development of new materials with unique properties. Additionally, more research is needed to fully understand the mechanism of action of ADTA and its potential applications in medicine and biochemistry.
Conclusion
In conclusion, ADTA is a thiazole-based compound that has gained significant attention in the scientific community for its potential applications in various fields. The synthesis method of ADTA has been optimized, and the compound has been shown to exhibit antitumor, antimicrobial, and antiviral activities. ADTA has several advantages for lab experiments, including its high purity, low toxicity, and good biocompatibility. However, more research is needed to fully understand the properties and potential applications of ADTA.
Synthesis Methods
The synthesis of ADTA involves the reaction of 1-adamantylamine with 2-bromoacetophenone, followed by the reaction of the resulting intermediate with thiosemicarbazide. The final product is obtained after purification and recrystallization. The synthesis method has been reported in several studies, and the purity and yield of the product have been optimized through various methods.
Scientific Research Applications
ADTA has been studied extensively for its potential applications in various fields such as medicine, biochemistry, and material science. In medicine, ADTA has been shown to exhibit antitumor, antimicrobial, and antiviral activities. In biochemistry, ADTA has been used as a fluorescent probe for the detection of amyloid fibrils and has been shown to selectively bind to the beta-amyloid peptide. In material science, ADTA has been used as a building block for the synthesis of functional materials such as metal-organic frameworks.
properties
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2OS/c30-25(24(21-7-3-1-4-8-21)22-9-5-2-6-10-22)29-26-28-23(17-31-26)27-14-18-11-19(15-27)13-20(12-18)16-27/h1-10,17-20,24H,11-16H2,(H,28,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYOKIQDZKJLLHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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